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Compound of Interest

Compound Name: 4-Chloro-2-methylquinazolin-8-ol

CAS No.: 154288-10-5

Cat. No.: B584193 Get Quote

Executive Summary
This technical guide outlines a rigorous in silico framework for identifying biological targets of 4-
Chloro-2-methylquinazolin-8-ol (4-Cl-8-OH-Q). This molecule presents a unique "hybrid

pharmacophore" challenge: it combines the quinazoline scaffold (a privileged structure for

kinase inhibition) with an 8-hydroxy substitution (characteristic of metalloenzyme chelators) and

a reactive 4-chloro handle (potential for covalent modification).

This guide deviates from standard screening protocols by integrating covalent docking (due to

the 4-Cl group) and pharmacophore modeling that accounts for metal coordination, ensuring a

high-fidelity prediction profile.

Phase 1: Chemical Space & Ligand Preparation
Objective: Generate a biologically relevant computational representation of the ligand,

accounting for reactivity and tautomerism.

Structural Analysis & Reactivity
The 4-chloro substituent renders the pyrimidine ring highly electrophilic at the C4 position. In

physiological conditions, this molecule may act as:

A Reversible Ligand: Binding via hydrophobic interactions and hydrogen bonding (8-OH).
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A Covalent Inhibitor: Undergoing nucleophilic aromatic substitution (

) with cysteine residues in the binding pocket.

A Chelator: The 8-hydroxyl group and N1 nitrogen form a bidentate pocket capable of

coordinating divalent cations (

,

).

Preparation Protocol
Canonicalization: Generate the canonical SMILES string.

SMILES:Cc1nc(Cl)c2cccc(O)c2n1

Protonation States: Use Epik or LigPrep (Schrödinger) or open-source OpenBabel to

generate states at pH 7.4 ± 1.0.

Note: The 8-OH group (pKa ~9-10) will be primarily neutral, but the N1/N3 protonation

balance is critical for docking accuracy.

3D Conformer Generation: Generate low-energy conformers using the OPLS3e force field to

account for the planar rigidity of the quinazoline core.

Phase 2: Ligand-Based Target Prediction (The
"Guilt-by-Association" Approach)
Objective: Infer targets based on structural similarity to known actives using the Similarity

Ensemble Approach (SEA).

Methodology: SwissTargetPrediction
This method relies on the principle that similar molecules bind similar targets. The quinazoline

core strongly biases predictions toward the Kinome.

Protocol:
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Input: Submit the canonical SMILES to the SwissTargetPrediction server.

Species: Select Homo sapiens.

Analysis: Filter results by "Probability" score (>0.7).

Expected Target Classes:

Target Class Representative Protein Rationale

Tyrosine Kinases EGFR (ErbB1)
Quinazoline is the scaffold
of Gefitinib/Erlotinib.

Serine/Thr Kinases CDK2, AURKA ATP-binding pocket similarity.

| Metalloproteases | MMP-2, MMP-9 | 8-OH mimics the zinc-binding group of hydroxamates. |

Critical Insight: Standard algorithms may miss the metal-chelation potential of the 8-OH group.

You must manually cross-reference high-scoring kinase hits to see if they are metal-dependent

or have cysteine residues near the ATP binding site (for 4-Cl covalent binding).

Phase 3: Structure-Based Inverse Docking
Objective: Dock the ligand against the entire Protein Data Bank (PDB) to find pockets that

geometrically and energetically accommodate the molecule.

Tool: idTarget / scPDB
idTarget uses a divide-and-conquer docking approach to screen the ligand against thousands

of crystal structures.

Protocol:
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Server: Access .

Parameter: Set "Robust Scoring Function" to prioritize

.

Filtering:

Exclude targets where the binding site is purely solvent-exposed.

Prioritize "Hinge Region" binders (typical for quinazolines).

Covalent Docking (Advanced)
Because of the 4-Cl group, standard docking is insufficient if the target has a reactive cysteine

(e.g., EGFR Cys797).

Software:CovalentDock or AutoDock Vina (modified for covalent tethering).

Reaction Definition: Define a nucleophilic attack from Cys-SH to the C4-Cl position, releasing

HCl.

Phase 4: Mechanistic Visualization (EGFR Pathway)
Given the quinazoline scaffold, EGFR is the highest probability target. The diagram below

illustrates where 4-Cl-8-OH-Q interferes with the signaling cascade, potentially acting via dual

mechanisms (ATP competition + Metal modulation).
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Figure 1: Predicted interference of 4-Chloro-2-methylquinazolin-8-ol within the EGFR

signaling cascade, highlighting both competitive and potential covalent binding modes.
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Phase 5: ADMET & Druggability Profiling
Objective: Filter targets based on the molecule's ability to actually reach them in vivo.

Tool: SwissADME / pkCSM

Property Prediction Implication

Lipophilicity (LogP) ~2.5 - 3.2

Good membrane permeability;

suitable for intracellular targets

(Kinases).

TPSA ~45 Å²
High blood-brain barrier (BBB)

penetration potential.

PAINS Alert Potential Quinone

The 8-OH/4-Cl motif may

trigger redox cycling alerts

(False Positives).

Metabolism CYP450 Inhibitor

Quinazoline rings often inhibit

CYP3A4; check for drug-drug

interactions.

Phase 6: Experimental Validation Workflow
An in silico prediction is only a hypothesis. The following workflow validates the computational

results.
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Figure 2: Step-by-step validation pipeline moving from computational prediction to wet-lab

confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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